1-Butyl-3-methyl-1H-pyrazole-4-carbonitrile
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Overview
Description
1-Butyl-3-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound with the molecular formula C9H13N3. This compound is part of the pyrazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-3-methyl-1H-pyrazole-4-carbonitrile typically involves the reaction of 3-methyl-1H-pyrazole-4-carbonitrile with butyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to reflux to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These methods offer advantages such as improved safety, scalability, and efficiency. The use of automated systems and real-time monitoring ensures consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-3-methyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole-4-carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield pyrazole-4-methanols.
Substitution: Nucleophilic substitution reactions can occur at the butyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed:
Oxidation: Pyrazole-4-carboxylic acids.
Reduction: Pyrazole-4-methanols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
1-Butyl-3-methyl-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-Butyl-3-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and the biological system under investigation .
Comparison with Similar Compounds
3-Methyl-1H-pyrazole-4-carbonitrile: Lacks the butyl group, leading to different chemical and biological properties.
1-Butyl-1H-pyrazole-4-carbonitrile: Similar structure but without the methyl group, affecting its reactivity and applications.
1-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde: Contains an aldehyde group instead of a nitrile group, leading to different reactivity.
Uniqueness: 1-Butyl-3-methyl-1H-pyrazole-4-carbonitrile is unique due to the presence of both butyl and methyl groups, which confer specific chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Properties
IUPAC Name |
1-butyl-3-methylpyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-3-4-5-12-7-9(6-10)8(2)11-12/h7H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYTYEWJLRMROZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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